molecular formula C14H13ClN2O3 B2700398 1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one CAS No. 129302-13-2

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one

Cat. No. B2700398
CAS RN: 129302-13-2
M. Wt: 292.72
InChI Key: UPSWENCWFVZMMV-FPLPWBNLSA-N
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Description

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one is a useful research compound. Its molecular formula is C14H13ClN2O3 and its molecular weight is 292.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives, including those with chlorophenyl groups, involves regiospecific reactions that require precise control over the reaction conditions to achieve the desired isomers. One study highlights the synthesis of compounds with pyrazole and methoxyphenyl groups, emphasizing the complexity of identifying regioisomers without single-crystal X-ray analysis. This process is crucial for determining the exact structure and potential applications of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Crystal Structure Analysis

Crystal structure analysis provides insights into the molecular geometry, conformation, and intermolecular interactions of pyrazole derivatives. Studies involving X-ray diffraction reveal the presence of hydrogen-bonded dimers and chains, which are essential for understanding the solid-state properties and potential applications of these molecules. For instance, research on compounds with chloro and methoxyphenyl groups demonstrates the formation of hydrogen-bonded chains, highlighting the role of weak C-H...O interactions in determining crystal packing (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Antimicrobial and Antifungal Applications

Pyrazole derivatives have been explored for their potential antimicrobial and antifungal activities. By modifying the structure, researchers aim to enhance the biological activity against various pathogens. Synthesis and characterization of specific pyrazole compounds have led to findings on their efficacy as antimicrobial agents, suggesting potential applications in developing new therapeutic agents (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).

Molecular Docking and Biological Activity

Molecular docking studies are crucial for understanding the interaction between pyrazole derivatives and biological targets, providing insights into their mechanism of action. For example, research on specific derivatives has focused on quantum chemical calculations and molecular docking to predict biological effects, including anticancer and antimicrobial activities. These studies highlight the potential of pyrazole compounds in medicinal chemistry and drug design (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-8(18)7-12(19)13-9(2)16-17(14(13)20)11-5-3-10(15)4-6-11/h3-7,16,19H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBGAPNUIOHBRY-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one

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